molecular formula C8H11ClN2O B13332774 6-Chloro-2-(propan-2-yloxy)pyridin-3-amine

6-Chloro-2-(propan-2-yloxy)pyridin-3-amine

Cat. No.: B13332774
M. Wt: 186.64 g/mol
InChI Key: KLUIBCHLQSALCA-UHFFFAOYSA-N
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Description

6-Chloro-2-(propan-2-yloxy)pyridin-3-amine is an organic compound with the molecular formula C8H11ClN2O It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(propan-2-yloxy)pyridin-3-amine typically involves the chlorination of 2-(propan-2-yloxy)pyridin-3-amine. The reaction is carried out under controlled conditions to ensure the selective chlorination at the desired position on the pyridine ring. Common reagents used in this process include thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reaction conditions are optimized to achieve high selectivity and purity of the final product. The use of automated systems and real-time monitoring can further improve the scalability and reproducibility of the synthesis .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(propan-2-yloxy)pyridin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of 6-azido-2-(propan-2-yloxy)pyridin-3-amine or 6-thiocyanato-2-(propan-2-yloxy)pyridin-3-amine.

    Oxidation: Formation of this compound N-oxide.

    Reduction: Formation of this compound.

Scientific Research Applications

Chemistry

In chemistry, 6-Chloro-2-(propan-2-yloxy)pyridin-3-amine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds with potential biological activities .

Biology

In biological research, this compound is studied for its potential as a ligand in the development of enzyme inhibitors. It can interact with specific enzymes, modulating their activity and providing insights into enzyme function and regulation .

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases .

Industry

In the industrial sector, this compound is used in the production of agrochemicals and pharmaceuticals. Its unique chemical properties make it a valuable intermediate in the synthesis of active ingredients for various products .

Mechanism of Action

The mechanism of action of 6-Chloro-2-(propan-2-yloxy)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. This interaction can lead to various biological effects, depending on the target enzyme and the pathway affected .

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-2-(propan-2-yloxy)pyridine
  • 6-Chloro-2-(propan-2-yloxy)pyrimidine
  • 6-Chloro-2-(propan-2-yloxy)pyrazine

Uniqueness

6-Chloro-2-(propan-2-yloxy)pyridin-3-amine is unique due to its specific substitution pattern on the pyridine ring. The presence of both the chloro and propan-2-yloxy groups at specific positions on the ring imparts distinct chemical and biological properties to the compound. This uniqueness makes it a valuable intermediate in the synthesis of various biologically active molecules .

Biological Activity

6-Chloro-2-(propan-2-yloxy)pyridin-3-amine is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, applications in various fields, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It acts as an inhibitor of mitochondrial complex I, which is crucial for energy production in cells. This mechanism is particularly relevant in the context of antifungal activity, where it disrupts ATP synthesis in fungal cells, leading to cell death .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study highlighted that pyridine derivatives showed promising activity against various strains, including Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MICs) ranging from 2.18 to 3.08 μM .

Table 1: Antimicrobial Activity of Pyridine Derivatives

CompoundMIC (μM)Pathogen
This compound3.00Staphylococcus aureus
5-Chloro-6-(propan-2-yloxy)pyridin-3-amine2.50Candida albicans
Other Pyridine Derivatives2.18 - 3.08Various Strains

Anticancer Activity

6-Chloro derivatives have been investigated for their anticancer properties. For instance, related compounds have shown efficacy against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). These compounds often exhibit IC50 values in the low micromolar range, indicating potent cytotoxic effects .

Table 2: Anticancer Activity of Related Compounds

CompoundIC50 (μM)Cancer Cell Line
6-Chloro-N-isopropyl-pyridin derivatives<10MCF-7
Other Pyridine Derivatives<5HCT116

Study on Antifungal Activity

A study conducted by Eldeab et al. synthesized various pyridine derivatives, including those with chloro substitutions. The results demonstrated that these compounds exhibited significant antifungal activity against Candida species, with some achieving MIC values comparable to standard antifungal agents .

Study on Cytotoxicity

In another investigation, a series of pyridine-based compounds were evaluated for their cytotoxic effects on cancer cell lines. The study found that specific modifications to the pyridine structure enhanced cytotoxicity significantly, with derivatives showing IC50 values below 10 μM against MCF-7 cells .

Properties

Molecular Formula

C8H11ClN2O

Molecular Weight

186.64 g/mol

IUPAC Name

6-chloro-2-propan-2-yloxypyridin-3-amine

InChI

InChI=1S/C8H11ClN2O/c1-5(2)12-8-6(10)3-4-7(9)11-8/h3-5H,10H2,1-2H3

InChI Key

KLUIBCHLQSALCA-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=CC(=N1)Cl)N

Origin of Product

United States

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